molecular formula C24H30N4O4 B6520447 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide CAS No. 896343-31-0

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide

Cat. No.: B6520447
CAS No.: 896343-31-0
M. Wt: 438.5 g/mol
InChI Key: JFVFSCWYARIVPT-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a useful research compound. Its molecular formula is C24H30N4O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.22670545 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the preparation of the benzodioxole and piperazine components. The process can be optimized to ensure high yield and purity, often utilizing techniques such as:

  • Reflux conditions for complete reaction.
  • Use of bases like triethylamine and solvents such as dichloromethane.
  • Purification methods including recrystallization and chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, preventing substrate interaction. This is crucial for pathways regulating cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that govern cellular responses to external stimuli.

Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor properties. For example, studies have reported IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines:

Cell LineIC50 (µM)Reference
Huh7 (Hepatocellular)<10
Caco2 (Colorectal)<10
MDA-MB 231 (Breast)<10
HCT116 (Colorectal)<10
PC3 (Prostate)>10

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit protein kinases, which play a pivotal role in cancer progression. For instance, it has shown selectivity for specific kinases over others, highlighting its potential therapeutic applications:

Kinase TargetIC50 (µM)Selectivity
DYRK1A0.033High
CK1>10Low
CDK5/p25>10Low

This selectivity indicates that further optimization could enhance its efficacy against specific targets involved in oncogenesis.

Case Studies

Several studies have highlighted the compound's biological activity through in vitro assays and preclinical models:

  • In Vitro Antiproliferative Studies : A study demonstrated that compounds structurally related to this compound exhibited potent antiproliferative effects against a panel of tumor cell lines. The results were consistent across multiple assays, confirming the compound's potential as an anticancer agent .
  • Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for related compounds in animal models, suggesting good absorption and prolonged half-life, which are critical for therapeutic efficacy .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may engage with multiple signaling pathways involved in cell survival and apoptosis regulation .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O4/c1-16-4-5-17(2)19(12-16)26-24(30)23(29)25-14-20(28-10-8-27(3)9-11-28)18-6-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,8-11,14-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFSCWYARIVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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